![molecular formula C13H10ClNO2S B14202538 N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 860954-24-1](/img/structure/B14202538.png)
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide moiety linked to a thiophene ring via a chloro-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with thiophene-2-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final benzamide product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]propionamide
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]butyramide
Uniqueness
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzamide moiety enhances its ability to interact with biological targets, while the thiophene ring contributes to its stability and reactivity.
Properties
CAS No. |
860954-24-1 |
|---|---|
Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
N-(1-chloro-2-oxo-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2S/c14-12(11(16)10-7-4-8-18-10)15-13(17)9-5-2-1-3-6-9/h1-8,12H,(H,15,17) |
InChI Key |
YUSFHDWRZUKWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


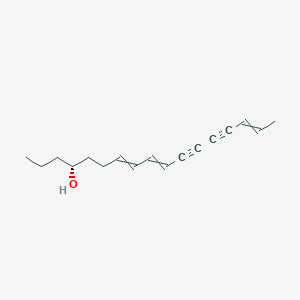

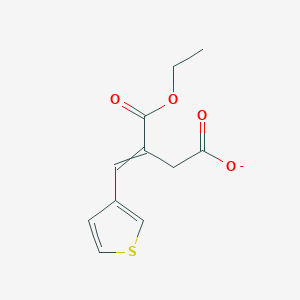
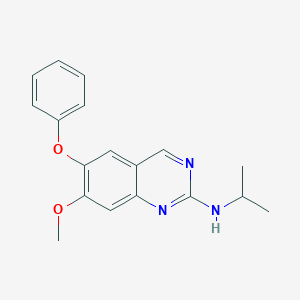
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
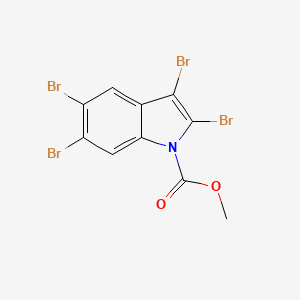
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
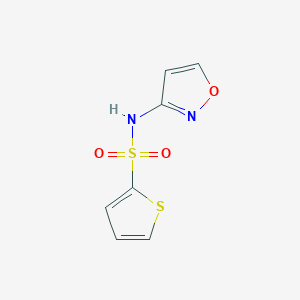
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
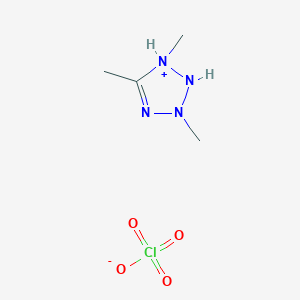

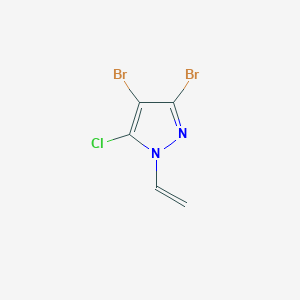
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
